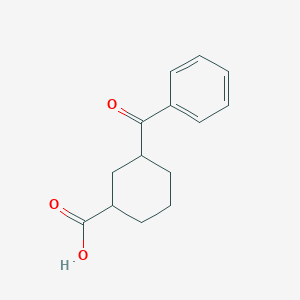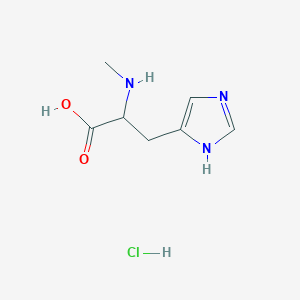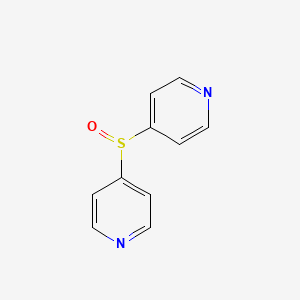![molecular formula C19H18N2O B12503648 N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B12503648.png)
N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide is a chemical compound with the molecular formula C19H16N2O It is known for its unique structure, which includes a naphthalene ring attached to an acetamide group through a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide typically involves the reaction of naphthalen-1-ylmethylamine with 4-acetamidobenzaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Industrial production may also involve the use of automated systems for monitoring and controlling reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalen-1-ylmethyl ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of naphthalen-1-ylmethylamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthalen-1-ylmethyl ketones.
Reduction: Naphthalen-1-ylmethylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(4-((2-Hydroxy-naphthalen-1-ylmethylene)-amino)-phenyl)-acetamide: Similar structure with a hydroxyl group on the naphthalene ring.
N-(4-(Benzylidene-amino)-phenyl)-acetamide: Contains a benzylidene group instead of a naphthalen-1-ylmethyl group.
N-(1-Naphthalen-1-yl-ethyl)-2-phenyl-acetamide: Features an ethyl group on the naphthalene ring.
Uniqueness
N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide is unique due to its specific combination of a naphthalene ring and an acetamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[4-(naphthalen-1-ylmethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O/c1-14(22)21-18-11-9-17(10-12-18)20-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12,20H,13H2,1H3,(H,21,22) |
InChI Key |
PSGDSRZPGCGYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503578.png)

![Ethyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503588.png)
![Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate](/img/structure/B12503601.png)
![Ethyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12503602.png)
![5-({4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12503615.png)


![8-[(4-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503634.png)
![5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione](/img/structure/B12503638.png)
![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)


